molecular formula C17H15N5O2S B5817070 6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5817070
M. Wt: 353.4 g/mol
InChI Key: DIDGQHPHPPTUHE-UHFFFAOYSA-N
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Description

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or oxazole moiety .

Scientific Research Applications

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anticancer effects . The molecular pathways involved include the disruption of cell signaling pathways that control cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the combination of its structural features, which confer specific biological activities.

Properties

IUPAC Name

6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-14(11(2)24-21-10)9-25-17-19-15-13(8-18-20-15)16(23)22(17)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGQHPHPPTUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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